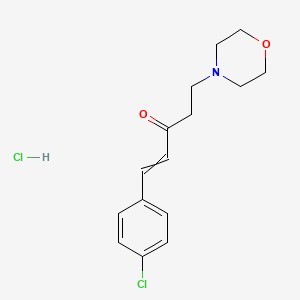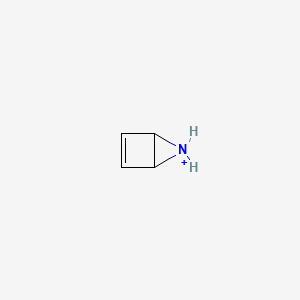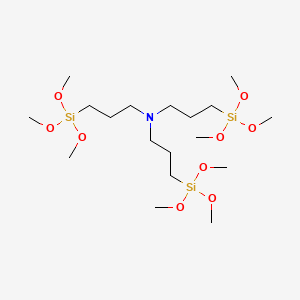
Tris(3-(trimethoxysilyl)propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-(trimethoxysilyl)propyl)amine is an organosilane compound widely used in various scientific and industrial applications. It is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. This compound is particularly valuable in the fields of materials science, chemistry, and nanotechnology due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(3-(trimethoxysilyl)propyl)amine can be synthesized through a sol-gel process involving the co-condensation of tetraethyl orthosilicate (TEOS) with silsesquioxane precursors in acidic media . The reaction typically involves the use of a structural directing agent such as Pluronic P123 to form mesoporous structures. The sequence of addition of silanol precursors significantly influences the texture and morphology of the resulting materials .
Industrial Production Methods: Industrial production of this compound involves the hydrolysis and condensation of 3-(trimethoxysilyl)propylamine with other silane compounds. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-(trimethoxysilyl)propyl)amine undergoes various chemical reactions, including:
Hydrolysis and Condensation: The compound readily hydrolyzes in the presence of water, forming silanol groups that can further condense to create siloxane bonds.
Substitution Reactions: It can participate in substitution reactions with other silane compounds, leading to the formation of hybrid materials.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic catalysts are commonly used.
Condensation: Catalysts such as hydrochloric acid or ammonia are employed to facilitate the condensation process.
Major Products Formed:
Applications De Recherche Scientifique
Tris(3-(trimethoxysilyl)propyl)amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Tris(3-(trimethoxysilyl)propyl)amine involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silanol groups generated during hydrolysis can interact with hydroxyl groups on various substrates, forming strong covalent bonds. This interaction enhances the adhesion and stability of the materials .
Comparaison Avec Des Composés Similaires
Bis(3-(trimethoxysilyl)propyl)amine: Another organosilane compound with similar applications but differing in the number of silane groups.
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of methoxy groups, affecting its reactivity and application.
Uniqueness: Tris(3-(trimethoxysilyl)propyl)amine is unique due to its three silane groups, which provide multiple points of attachment, enhancing its effectiveness as a coupling agent. This makes it particularly valuable in applications requiring strong and durable adhesion .
Propriétés
Numéro CAS |
82984-64-3 |
|---|---|
Formule moléculaire |
C18H45NO9Si3 |
Poids moléculaire |
503.8 g/mol |
Nom IUPAC |
3-trimethoxysilyl-N,N-bis(3-trimethoxysilylpropyl)propan-1-amine |
InChI |
InChI=1S/C18H45NO9Si3/c1-20-29(21-2,22-3)16-10-13-19(14-11-17-30(23-4,24-5)25-6)15-12-18-31(26-7,27-8)28-9/h10-18H2,1-9H3 |
Clé InChI |
KHLWLJFRUQJJKQ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
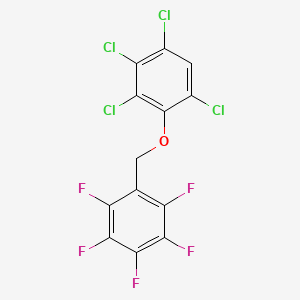
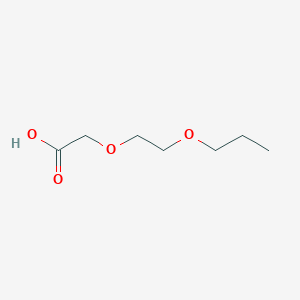
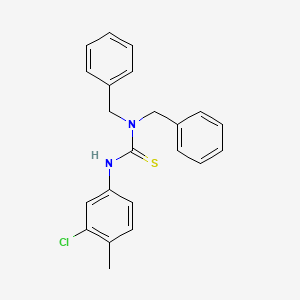
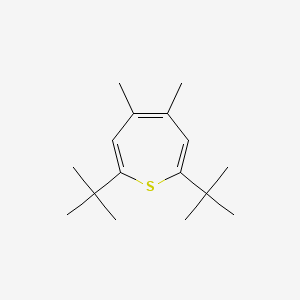
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
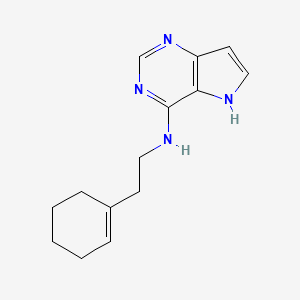
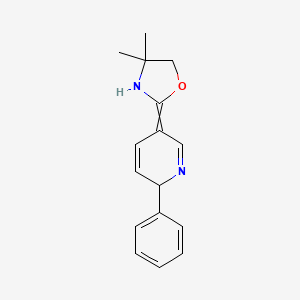
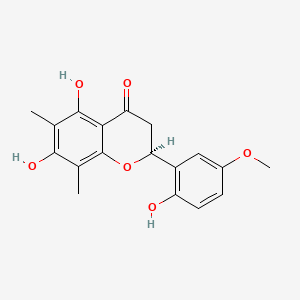
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
